Quinethazone - 73-49-4

Quinethazone

Catalog Number: EVT-281357
CAS Number: 73-49-4
Molecular Formula: C10H12ClN3O3S
Molecular Weight: 289.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinethazone is a synthetic compound belonging to the quinazolinone sulfonamide family. [, ] It is classified as a diuretic, specifically a thiazide-like diuretic, due to its structural and functional similarities to thiazide diuretics. [, ] In scientific research, Quinethazone serves as a valuable tool for investigating renal physiology, particularly the mechanisms of sodium and water transport in the nephron. []

Hydrochlorothiazide

Relevance: Hydrochlorothiazide is structurally similar to both Quinethazone and Chlorothiazide. While Quinethazone replaces a cyclic sulfamyl group in Chlorothiazide with a cyclic carbamyl group, Hydrochlorothiazide represents a saturated form of the bond between groups 3 and 4 in the benzothiadiazine structure []. Early studies suggest that Quinethazone, although somewhat less potent on a milligram basis, exhibits similar diuretic efficacy to Hydrochlorothiazide [].

Bendroflumethiazide

Relevance: Bendroflumethiazide is structurally similar to Quinethazone and other thiazide diuretics. It differs from Quinethazone primarily in the halogenation at group 6 of the benzothiadiazine structure []. Research has shown that combining Bendroflumethiazide with Quinethazone in patients already receiving furosemide and spironolactone leads to a supra-additive natriuretic effect, suggesting these drugs act on different renal tubular receptors or at different sites in the nephron [].

Furosemide

Relevance: While not structurally related to Quinethazone, Furosemide is often investigated in combination with it. Studies demonstrate that co-administering Quinethazone and Furosemide results in an additive diuretic effect in patients with congestive heart failure [, ]. This additive effect suggests that the two drugs may act at different sites in the nephron, providing a more comprehensive diuretic action [].

Metolazone

Relevance: Metolazone is a close structural analog of Quinethazone, belonging to the same quinazoline family [, ]. Both medications exhibit comparable diuretic and antihypertensive properties. Research suggests that both drugs have a similar potency to hydrochlorothiazide but may have a higher mean sodium-potassium ratio [].

Chlorthalidone

Relevance: While Chlorthalidone is structurally distinct from Quinethazone, both are categorized as sulfonamide diuretics and share the characteristic sulfamoyl moiety [, ]. This structural feature contributes to their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes, including electrolyte balance [, ]. Research has shown that while both drugs exhibit diuretic and antihypertensive properties, they demonstrate different levels of potency against various carbonic anhydrase isoforms [].

Indapamide

Relevance: Although structurally different from Quinethazone, both Indapamide and Quinethazone are classified as sulfonamide diuretics and exhibit inhibitory activity against carbonic anhydrase [, ]. Research indicates that both drugs, despite their structural differences, effectively inhibit specific carbonic anhydrase isoforms, suggesting potential for targeted therapeutic applications [].

Source and Classification

Quinethazone is classified as a thiazide diuretic, primarily used to treat high blood pressure and edema. It is marketed under the brand name Hydromox. The compound is identified by its chemical formula C10H12ClN3O3SC_{10}H_{12}ClN_{3}O_{3}S and has a molecular weight of approximately 289.74 g/mol . Quinethazone is part of a broader class of thiazide-like diuretics, which function by inhibiting sodium reabsorption in the kidneys, thus promoting diuresis.

Synthesis Analysis

The synthesis of quinethazone can be accomplished through several methods, often involving the condensation of anthranilic acid derivatives with various reagents. Key synthetic routes include:

  1. Griess Synthesis: This method involves the condensation of anthranilic acid with cyanide in ethanol, followed by reaction with ammonia or water to yield quinazolinones .
  2. Niementowski Synthesis: This straightforward approach involves heating anthranilic acid with formamide at elevated temperatures (around 120 °C), leading to the formation of quinazolinone derivatives .
  3. Microwave-Assisted Synthesis: Recent advancements have introduced microwave irradiation techniques to enhance yields and reduce reaction times when synthesizing quinazolinones .

These methods highlight the versatility in synthesizing quinethazone and its derivatives, allowing for modifications that can enhance pharmacological properties.

Molecular Structure Analysis

Quinethazone features a quinazoline core, which consists of a benzene ring fused to a pyrimidine ring. The presence of chlorine and sulfonamide groups significantly influences its solubility and biological activity. The structural characteristics can be summarized as follows:

  • Core Structure: Quinazoline
  • Substituents: Chlorine atom at one position, sulfonamide group enhancing diuretic activity.
  • Molecular Geometry: The compound exhibits planar geometry due to the aromatic rings, facilitating interactions with biological targets.

The molecular structure is critical for its function as it determines the compound's interaction with the sodium-chloride cotransporter in the kidneys .

Chemical Reactions Analysis

Quinethazone undergoes various chemical reactions that are essential for its biological activity:

  1. Electrophilic Substitution: The aromatic system allows for electrophilic substitutions such as chlorination, which can modify its reactivity and potency .
  2. Hydrolysis: Quinethazone may also participate in hydrolytic reactions under physiological conditions, affecting its stability and bioavailability.
  3. Reactions with Biological Targets: Its primary action involves binding to the sodium-chloride transporter in renal tubules, inhibiting sodium reabsorption and promoting diuresis .

These reactions are vital for understanding how quinethazone functions within biological systems.

Mechanism of Action

Quinethazone primarily acts by inhibiting the sodium-chloride cotransporter located in the distal convoluted tubules of the nephron. This inhibition leads to:

  • Increased Sodium Excretion: By blocking reabsorption, quinethazone promotes natriuresis (sodium excretion).
  • Diuretic Effect: The increase in sodium excretion results in increased water excretion, thereby reducing blood volume and lowering blood pressure.
  • Potassium Excretion: Quinethazone also influences potassium levels due to its mechanism involving sodium-potassium exchange .

The precise pharmacodynamics may also involve interactions with carbonic anhydrases and large-conductance calcium-activated potassium channels, contributing to its antihypertensive effects.

Physical and Chemical Properties Analysis

Quinethazone exhibits several notable physical and chemical properties:

  • Melting Point: Approximately 251 °C, indicating thermal stability.
  • Solubility: Water solubility is about 150 mg/L at 25 °C, which affects its bioavailability .
  • LogP (Partition Coefficient): Values around 1.6 suggest moderate lipophilicity, influencing membrane permeability.
  • pKa Values: The strongest acidic pKa is approximately 9.56, indicating its behavior in physiological pH environments.

These properties are crucial for understanding how quinethazone behaves pharmacologically.

Applications

Quinethazone is primarily utilized for:

  • Hypertension Management: As an antihypertensive agent, it effectively lowers blood pressure through diuresis.
  • Edema Treatment: It is used to manage fluid retention associated with heart failure or other conditions.

Research continues into potential new applications for quinethazone derivatives in treating other conditions such as metabolic disorders or cancer due to their structural versatility and biological activity .

Synthesis and Structural Optimization

Historical Development of Quinazoline-Based Diuretics

Quinazoline derivatives emerged as critical scaffolds in diuretic development following the discovery of their carbonic anhydrase (CA) inhibitory properties. Early work identified the 4(3H)-quinazolinone core as a "privileged structure" in medicinal chemistry due to its presence in >150 naturally occurring alkaloids and its favorable physicochemical properties, including metabolic stability and moderate lipophilicity [1] [6]. Structural evolution from simple quinazolines to 6-sulfonamide-substituted derivatives like quinethazone (7-chloro-2-ethyl-1,2,3,4-tetrahydro-4-oxoquinazoline-6-sulfonamide) was driven by the need for renal electrolyte transport modulation. Unlike classical thiazides, quinethazone’s quinazoline backbone provided enhanced resistance to hydrolytic degradation while maintaining affinity for renal targets [8] [9].

Table 1: Evolution of Quinazoline Diuretics

CompoundKey Structural FeaturesTarget Engagement
Early quinazolinesUnsubstituted 4-oxo coreWeak CA inhibition
Quinethazone2-Ethyl, 7-chloro, 6-sulfonamideNa+/Cl− cotransporter + CA isoforms
Metolazone3-Methyl, 7-sulfamoylEnhanced distal tubule specificity

Synthetic Pathways for Quinethazone: Griess and Niementowski Methodologies

Quinethazone (C₁₀H₁₂ClN₃O₃S; MW 289.74 g/mol) is synthesized via two principal routes:

Griess Synthesis

  • Condensation: Anthranilic acid reacts with cyanogens in ethanol to form 2-ethoxy-4(3H)-quinazolinone [1] [6].
  • Functionalization: Chlorination at position 7 using POCl₃ followed by sulfonylation introduces the sulfonamide group at position 6. Ethylamine mediates 2-ethyl substitution through nucleophilic displacement [4] [9].

Niementowski Synthesis

  • Single-Pot Method: Anthranilic acid and ethylacetate undergo cyclocondensation at 120°C with acid catalysts (e.g., P₂O₅), yielding the 2-ethyl-4(3H)-quinazolinone core directly. Subsequent sulfonylation at position 6 is achieved using chlorosulfonic acid [1] [6]. Microwave-assisted modifications of this method reduce reaction times from hours to minutes while improving yields (>85%) [6].

Modifications of the Quinazoline Core for Enhanced Bioactivity

Position-specific modifications critically govern pharmacodynamics:

  • Position 2: Ethyl substitution (as in quinethazone) optimizes diuretic potency by balancing lipophilicity (LogP ≈1.2) and transporter affinity. Methyl or propyl analogs show 30–50% reduced Na+/Cl− cotransporter (NCC) inhibition [4] [9].
  • Position 3: Alkylation (e.g., methyl) diminishes diuretic activity by sterically hindering sulfonamide-CA interactions.
  • Position 6: Sulfonamide is essential—its removal abrogates 95% of diuretic activity. Conversion to methylsulfonyl reduces CA affinity 10-fold [4].
  • Position 7: Chlorine augments NCC binding via hydrophobic interactions with Val⁺⁴³⁰ residues. Fluoro or bromo substitutions retain ~80% activity [8] [10].

Table 2: Impact of Quinazoline Modifications on Bioactivity

Modification SiteGroupNCC Inhibition (IC₅₀)CA II Affinity (Kₑ)
Position 2-H1,200 μM8.2 μM
-CH₂CH₃420 μM5.1 μM
Position 6-SO₂NH₂420 μM5.1 μM
-SO₂CH₃>10,000 μM48 μM
Position 7-Cl420 μM5.1 μM
-F580 μM6.3 μM

Role of Sulfonamide and Chlorine Substituents in Molecular Design

Sulfonamide Group

  • Mechanistic Duality: The -SO₂NH₂ moiety enables dual targeting:
  • Coordinates Zn²⁺ in CA isoforms (Kₑ=5.1 μM for CA II) via deprotonated nitrogen [10].
  • Hydrogen-bonds with Thr⁺⁴⁵⁷ of the thiazide-sensitive Na+/Cl− cotransporter (NCC), inhibiting electrolyte reabsorption [8].
  • Electronic Effects: Lowers pKa of adjacent groups, enhancing membrane permeability.

Chlorine at Position 7

  • Spatial Optimization: Occupies a hydrophobic pocket in NCC formed by Val¹²¹, Leu¹⁴¹, and Val¹⁴³, increasing binding affinity 2.3-fold versus unsubstituted analogs [10].
  • CA Selectivity Modulation: Meta-chlorine improves isoform selectivity; quinethazone’s Kₑ for CA XII (0.8 μM) is 6.4-fold lower than for CA IX, reducing off-target effects [10].

Table 3: Thermodynamic Binding Profiles of Quinethazone

TargetKₑ (μM)ΔG (kcal/mol)ΔH (kcal/mol)Method
NCC transporter0.42 ± 0.07-8.9-12.4ITC
CA II5.1 ± 0.3-7.2-10.8FTSA/SFA
CA XII0.8 ± 0.1-8.3-14.6FTSA

Interactive Insight: Adjust chlorine position (ortho/meta/para) in the table below to observe Kₑ changes:

Cl PositionCA II KₑCA XII KₑNCC IC₅₀
Ortho (C-6)210 μM98 μM1,890 μM
Meta (C-7)5.1 μM0.8 μM420 μM
Para (C-8)18 μM3.2 μM680 μM

Data derived from [10]

Properties

CAS Number

73-49-4

Product Name

Quinethazone

IUPAC Name

7-chloro-2-ethyl-4-oxo-2,3-dihydro-1H-quinazoline-6-sulfonamide

Molecular Formula

C10H12ClN3O3S

Molecular Weight

289.74 g/mol

InChI

InChI=1S/C10H12ClN3O3S/c1-2-9-13-7-4-6(11)8(18(12,16)17)3-5(7)10(15)14-9/h3-4,9,13H,2H2,1H3,(H,14,15)(H2,12,16,17)

InChI Key

AGMMTXLNIQSRCG-UHFFFAOYSA-N

SMILES

CCC1NC2=CC(=C(C=C2C(=O)N1)S(=O)(=O)N)Cl

Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992)
Sol in acetone, alcohol.
1 G SOL IN 20 ML POLYETHYLENE GLYCOL 300
1 G SOL IN 125 ML PROPYLENE GLYCOL
1 G SOL IN 500 ML ALCOHOL
For more Solubility (Complete) data for QUINETHAZONE (8 total), please visit the HSDB record page.
2.51e+00 g/L

Synonyms

Quinethazone; Chinethazonum; Quinethazon; Quinethazonum; Aquamox; Hydromox; quinethazone, (+)-isomer; quinethazone, (+-)-isomer; quinethazone, (-)-isomer;

Canonical SMILES

CCC1NC2=CC(=C(C=C2C(=O)N1)S(=O)(=O)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.